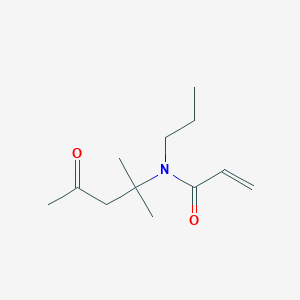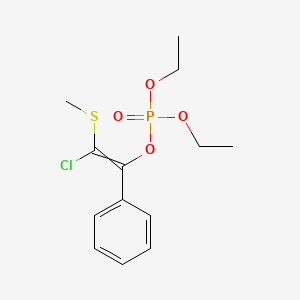
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methylsulfanyl, phenyl, and diethyl phosphate groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate typically involves the reaction of 2-chloro-1-phenylethenyl diethyl phosphate with a methylsulfanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation and recrystallization to obtain the pure product. The use of automated systems ensures consistency and efficiency in large-scale production.
化学反应分析
Types of Reactions
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol-substituted derivatives
科学研究应用
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its phosphate group.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The chloro and methylsulfanyl groups may also contribute to the binding affinity and specificity of the compound towards its target enzymes.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-phenylethenyl diethyl phosphate
- 2-Chloro-2-(methylsulfanyl)-1-phenylethanol
- 2-Chloro-2-(methylsulfanyl)-1-phenylethyl acetate
Uniqueness
2-Chloro-2-(methylsulfanyl)-1-phenylethenyl diethyl phosphate is unique due to the presence of both the methylsulfanyl and diethyl phosphate groups, which provide distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
102881-88-9 |
|---|---|
分子式 |
C13H18ClO4PS |
分子量 |
336.77 g/mol |
IUPAC 名称 |
(2-chloro-2-methylsulfanyl-1-phenylethenyl) diethyl phosphate |
InChI |
InChI=1S/C13H18ClO4PS/c1-4-16-19(15,17-5-2)18-12(13(14)20-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI 键 |
XLHKLGBOCXBOIP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(OCC)OC(=C(SC)Cl)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
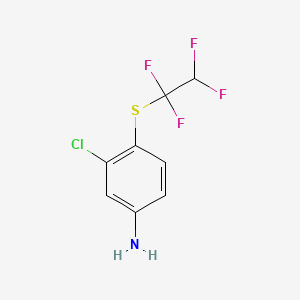

![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

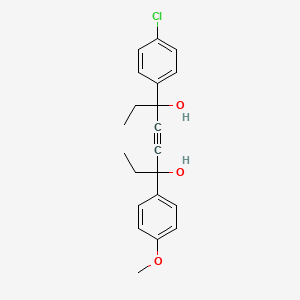
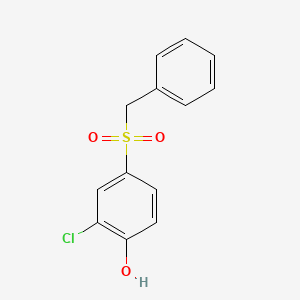
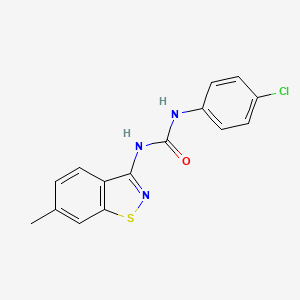
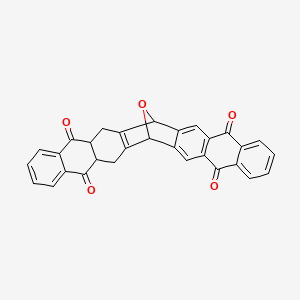
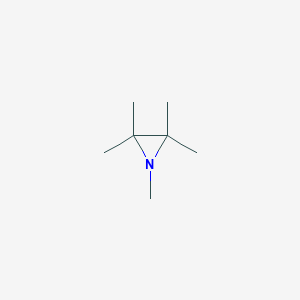
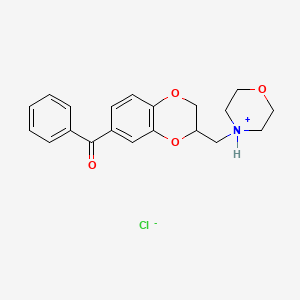
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
